molecular formula C12H6Cl2N2 B3350825 1,4-Dichlorobenzo[g]phthalazine CAS No. 30800-67-0

1,4-Dichlorobenzo[g]phthalazine

Cat. No.: B3350825
CAS No.: 30800-67-0
M. Wt: 249.09 g/mol
InChI Key: SHYJQNFZBSYEHO-UHFFFAOYSA-N
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Description

1,4-Dichlorobenzo[g]phthalazine is a chemical compound with the molecular formula C12H6Cl2N2. It belongs to the class of phthalazine derivatives, which are known for their significant biological and pharmacological activities. Phthalazines are bicyclic nitrogen-containing heterocycles, and their derivatives have been widely studied for various applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichlorobenzo[g]phthalazine can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobenzene with phthalic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Another method involves the reaction of 1,4-dichlorobenzene with hydrazine hydrate in the presence of a base such as sodium hydroxide (NaOH). This reaction is carried out under reflux conditions in ethanol, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized to ensure high yield and efficiency while minimizing environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

1,4-dichlorobenzo[g]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(14)16-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYJQNFZBSYEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NN=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571329
Record name 1,4-Dichlorobenzo[g]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30800-67-0
Record name 1,4-Dichlorobenzo[g]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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